molecular formula C19H17FN4O3 B4437024 ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B4437024
M. Wt: 368.4 g/mol
InChI Key: DAQLZUGLJHDQSQ-UHFFFAOYSA-N
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Description

Ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a chemically intriguing compound featuring a unique structural framework that encompasses multiple functional groups. These groups contribute to its potential utility in diverse scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic reactions. One potential synthetic route includes:

  • Step 1: : Formation of 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole via azide-alkyne cycloaddition (CuAAC).

  • Step 2: : Coupling of the triazole derivative with 3-(ethoxycarbonyl)benzoic acid using a carbodiimide reagent like DCC (dicyclohexylcarbodiimide) to form the ester linkage.

Industrial Production Methods

In an industrial setting, high-throughput synthesis techniques such as continuous flow reactors can be employed to optimize the yield and purity. The reaction conditions including temperature, solvent, and catalyst concentrations are meticulously controlled.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation at the triazole moiety.

  • Reduction: : Reduction reactions might focus on the ester group converting it to a hydroxyl group.

  • Substitution: : The benzene ring could participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Lithium aluminum hydride or sodium borohydride.

  • Substitution: : Various halogens or nitration agents under acidic conditions.

Major Products

  • Oxidation: : Oxidized triazole derivatives.

  • Reduction: : Corresponding alcohols or amines.

  • Substitution: : Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry

Ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is used as an intermediate in the synthesis of complex organic molecules.

Biology

It exhibits potential bioactivity that could be harnessed in the design of enzyme inhibitors or receptor modulators.

Medicine

Research into its pharmacological properties suggests it could be a candidate for therapeutic drugs targeting specific pathways in diseases.

Industry

Its unique structure makes it suitable for use in materials science, particularly in the development of new polymers or coatings.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects

The compound's mechanism of action primarily involves interaction with biological targets via its triazole and fluoro-substituted benzene moieties.

Molecular Targets and Pathways Involved

  • Enzyme Inhibition: : Triazole rings often inhibit enzymes by binding to the active site.

  • Receptor Modulation: : Fluorophenyl groups can modulate receptor activity, influencing cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-aminobenzoate

  • 1-(2-fluorophenyl)-1H-1,2,3-triazole

  • Ethyl 3-({[5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Highlighting Its Uniqueness

Ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate stands out due to its unique combination of a triazole ring and a fluoro-substituted benzene, imparting distinct physicochemical and biological properties that are less pronounced in its analogs.

Let’s uncover more about each section or any specific parts you’re curious about.

Properties

IUPAC Name

ethyl 3-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-3-27-19(26)13-7-6-8-14(11-13)21-18(25)17-12(2)24(23-22-17)16-10-5-4-9-15(16)20/h4-11H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQLZUGLJHDQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

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